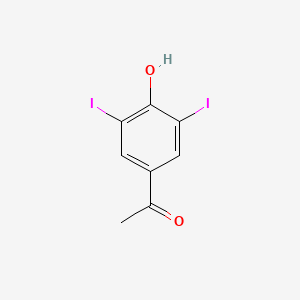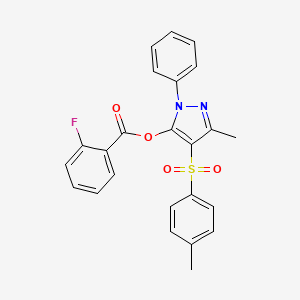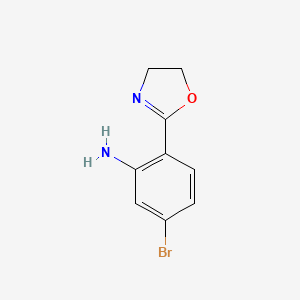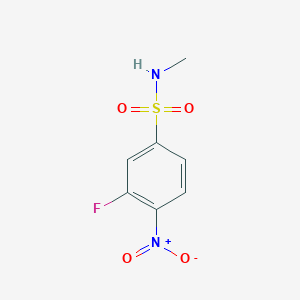
1-(4-Hydroxy-3,5-diiodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3,5-diiodophenyl)ethanone is an organic compound with the molecular formula C8H6I2O2 and a molecular weight of 387.94 g/mol It is characterized by the presence of two iodine atoms, a hydroxyl group, and an ethanone group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone typically involves the iodination of 4-hydroxyacetophenone. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The process can be summarized as follows:
Iodination of 4-hydroxyacetophenone:
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Hydroxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding ketone or carboxylic acid
-
Reduction: : The ethanone group can be reduced to an alcohol.
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Room temperature
Products: Corresponding alcohol
-
Substitution: : The iodine atoms can be substituted with other functional groups.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Room temperature or slightly elevated temperatures
Products: Corresponding substituted products
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3,5-diiodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be radio-labeled for imaging and therapeutic purposes.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3,5-diiodophenyl)ethanone depends on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of iodine atoms can facilitate the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxy-3,5-diiodophenyl)ethanone can be compared with other similar compounds, such as:
4-Hydroxy-3,5-dimethoxyacetophenone: Similar structure but with methoxy groups instead of iodine atoms. It has different chemical reactivity and applications.
4-Hydroxy-3,5-dibromoacetophenone:
4-Hydroxy-3,5-dichloroacetophenone: Contains chlorine atoms, which also alter its chemical properties and uses.
The uniqueness of this compound lies in the presence of iodine atoms, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(4-hydroxy-3,5-diiodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFGLSZQQVJKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)
![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)
![4-benzyl-1-(4-isopropylphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2526451.png)
![(2-((difluoromethyl)thio)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2526454.png)


![3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2526457.png)


![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)
![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)
